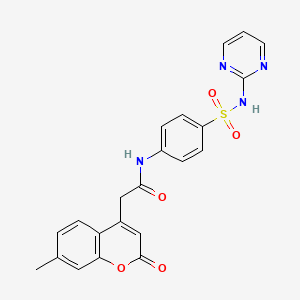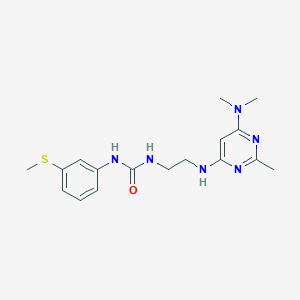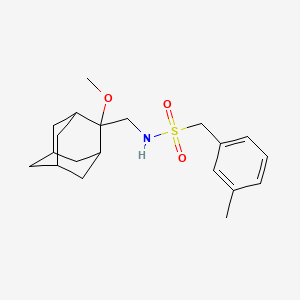![molecular formula C20H19ClFN3OS2 B2549577 N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223778-88-8](/img/structure/B2549577.png)
N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical reactions. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved through the reaction of aniline derivative with POCl3 in acetate, as described in one of the papers . This suggests that the synthesis of N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide could also involve similar reagents and steps, such as the use of an appropriate aniline derivative and acylating agent.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using techniques such as NMR, IR, and X-ray diffraction analysis . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to deduce the structure of the compound . The presence of substituents such as chloro, fluoro, and thiophenyl groups would influence the molecular geometry and electronic distribution, which can be studied using these analytical techniques.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions. The papers provided do not detail specific reactions for the compound , but they do mention the biological activity of similar compounds. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown antibacterial activity and can interact synergistically with certain antibacterial drugs . This implies that the compound may also engage in chemical reactions relevant to biological systems, such as drug-bacteria interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. While the papers do not provide specific data on the compound , they do offer insights into the properties of similar compounds. For instance, the lack of significant cytotoxic potential in preliminary tests for a related compound suggests that N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide may also exhibit low toxicity, which is an important property for clinical applications .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One study focused on the synthesis of novel derivatives of N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, revealing a series of reactions leading to the formation of these compounds. The chemical structures of these derivatives were confirmed through various spectroscopic methods, including 1H NMR, IR, and Mass spectra, indicating precise and targeted synthesis strategies for novel compounds with potential biological activities (Sunder & Maleraju, 2013).
Biological Activity
Another significant area of research involves evaluating the biological activity of synthesized compounds. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide were assessed for their anti-inflammatory activity. Certain compounds among these derivatives exhibited significant anti-inflammatory effects, highlighting the therapeutic potential of these synthesized compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Antimicrobial Properties
Further research delved into the antimicrobial properties of sulfide and sulfone derivatives of a similar structural family, underscoring the potential of these compounds in combating microbial infections. The synthesized compounds demonstrated activity against both Gram-negative and Gram-positive bacteria, as well as fungal strains, indicating a broad spectrum of antimicrobial efficacy that could be harnessed for developing new antimicrobial agents (Badiger et al., 2013).
Pharmaceutical Applications
The pharmaceutical applications of these compounds extend beyond their biological activities, as seen in studies focused on their pharmacological profiles. For example, compounds structurally related to N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide have been investigated for their receptor binding profiles and behavioral effects, providing insights into their potential therapeutic applications in neuropharmacology and other medical fields (Okuyama et al., 1999).
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3OS2/c21-14-11-13(6-7-15(14)22)23-17(26)12-28-19-18(16-5-4-10-27-16)24-20(25-19)8-2-1-3-9-20/h4-7,10-11H,1-3,8-9,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRWJWBUQAGUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549494.png)
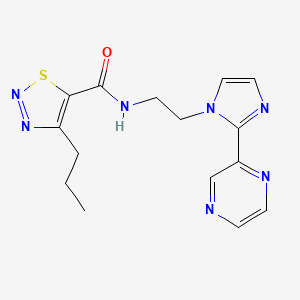
![5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2549499.png)
![methyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2549500.png)
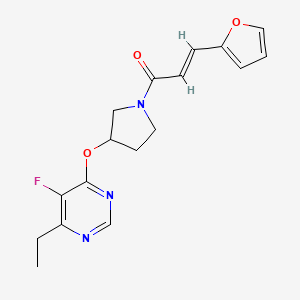
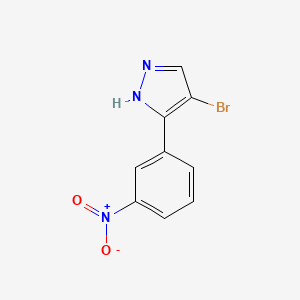
![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)
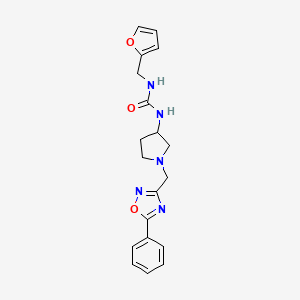
![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide](/img/structure/B2549509.png)
